Cas no 91-64-5 (Coumarin)

coumarin(2H-Chromen-2-one),Aka1,2-Benzopyranone,Secondary metabolites widely distributed in the plant kingdom,Often close to studentsCinnamic acid\Flavonoids\LignansIsogenesis,Widely distributed in higher plants,Especially Umbelliferae\Rutaceae\Compositae\Leguminosae\Orchidaceae\Solanaceae\Daphneideraceae\Among the metabolites of plants and microorganisms such as Saxifragaceae and Melilotus.Coumarin under UV light\Visible light and when encountering concentrated sulfuric acid,Can produce blue fluorescence;It can regulate plant growth\Antibacterial and antiviral\Anticoagulant \smooth muscle relaxation \Various biological activities such as UV absorption and radiation resistance.So far, many coumarins have been isolated from citrus plants in Rutaceae.

Coumarin structure
Coumarin structure
Coumarin
91-64-5
C9H6O2
146.14274263382
MFCD00006850
34614
323

Coumarin Properties

Names and Identifiers

    • 2H-Chromen-2-one
    • TIMTEC-BB SBB000094
    • O-HYDROXYCINNAMIC ACID LACTONE
    • TONKA BEAN CAMPHOR
    • 5,6-BENZO-2-PYRONE
    • AKOS 212-75
    • 2H-1-BENZOPYRAN-2-ONE
    • 2H-1-BENZOPYAN-2-ONE
    • 1,2-BENZOPYRONE
    • Coumarin
    • COUMARIN(P) PrintBack
    • COUMARIN, INDICATOR
    • chromen-2-one
    • cis-o-CouMarinic acid lactone
    • COUMARINE
    • CouMarinic anhydride
    • CUMARIN
    • Kumarin
    • Rattex
    • Benzo-alpha-pyrone
    • o-Hydroxycinnamic lactone
    • 2-Oxo-1,2-benzopyran
    • Coumarinic lactone
    • Benzo-a-pyrone
    • Kumarin [Czech]
    • 2H-1-Benzopyran, 2-oxo-
    • 5,6-Benzo-alpha-pyrone
    • 2H-Benzo[b]pyran-2-one
    • 2H-Benzo(b)pyran-2-one
    • 1-Benzopyran-2-one
    • Caswell No. 259C
    • o-Coumaric acid
    • Coumarin (8CI)
    • 2-Chromenone
    • 2-Propenoic acid, 3-(2-hydroxyphenyl)-, δ-lactone
    • 2H-Benzopyran-2-one
    • Benzo-α-pyrone
    • Lympedim
    • NSC 8774
    • Rhodiascent Extra Pure
    • Tonka Bean Camphor
    • MLS000028741
    • MLS001148422
    • ConMedNP.1796
    • 2-Propenoic acid, 3-(2-hydroxyphenyl)-, d-lactone
    • o-hydroxycinnamic acid delta-lactone
    • MLSMR
    • 2-Propenoic acid, 3-(2-hydroxyphenyl)-, delta-lactone
    • MLS002454395
    • SMR000059040
    • +Expand
    • MFCD00006850
    • ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
    • 1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
    • O=C1C=CC2C(=CC=CC=2)O1
    • 383644

Computed Properties

  • 146.036779g/mol
  • 0
  • 1.4
  • 0
  • 2
  • 0
  • 146.036779g/mol
  • 146.036779g/mol
  • 26.3Ų
  • 11
  • 196
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 26.3
  • 0
  • 146.14

Experimental Properties

  • Pleasant, fragrant odor resembling that of vanilla beans.
  • Converted to a dimer on long exposure to light.
  • When heated to decomposition it emits acrid smoke and fumes.
  • Bitter undertone; nut-like flavor on dilution
  • 1.79300
  • 30.21000
  • 2562
  • 1.5100 (estimate)
  • 1.7 g/L (20 ºC)
  • 298 °C(lit.)
  • 68-73 °C (lit.)
  • 0.01 mmHg ( 47 °C)
  • 162 ºC
  • 2744
  • 1.7g/l
  • 2000 μg/mL in methanol
  • Powder
  • Insoluble in cold water, easily soluble in hot water, alcohol, ether, chloroform and sodium hydroxide solutions.
  • Sensitive to humidity
  • 275nm
  • Non' uorescence (9.5) to light green ' uorescence (10.5)
  • 0.935
  • Pleasant, fragrant odor resembling that of vanilla beans.

Coumarin Security Information

  • GHS06 GHS06
  • GN4200000
  • 1
  • 6.1
  • S36-S36/37-S26
  • III
  • R20/21/22; R36/37/38; R40
  • Xn Xn
  • UN 2811 6.1/PG 3
  • H301
  • P301+P310
  • dangerous
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • III
  • 22
  • Danger
  • Yes
  • LD50 orally in rats, guinea pigs: 680, 202 mg/kg (Jenner)
  • 6.1

Coumarin Customs Data

  • China Customs Code:

    2932201000

    Overview:

    HS:2932201000 coumarin\Methyl coumarin and ethyl coumarin VAT:17.0% Tax refund rate:13.0% Regulatory conditions:nothing Minimum tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2932201000 2h-chromen-2-one VAT:17.0% Tax rebate rate:13.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Coumarin Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IGUT-100mg
2H-1-Benzopyran-2-one
91-64-5 99+%
100mg
$4.00 2024-04-20
A2B Chem LLC
AI60853-100mg
2H-1-Benzopyran-2-one
91-64-5 99+%
100mg
$4.00 2024-05-20
abcr
AB115086-250 g
Coumarin, 98%; .
91-64-5 98%
250 g
€68.10 2023-07-20
Ambeed
A633268-100mg
2H-Chromen-2-one
91-64-5 99+%
100mg
$5.0 2024-05-30
Enamine
EN300-18115-0.05g
2H-chromen-2-one
91-64-5 95%
0.05g
$19.0 2023-09-19
FUJIFILM
030-24521-100mg
Coumarin Standard
91-64-5
100mg
JPY 9200 2023-09-15
Life Chemicals
F3096-1712-0.25g
2H-chromen-2-one
91-64-5 95%+
0.25g
$18.0 2023-09-06
LKT Labs
C5782-10 g
Coumarin
91-64-5 ≥98%
10g
$47.30 2023-07-11
S e l l e c k ZHONG GUO
S4170-50mg
Coumarin
91-64-5 99.97%
50mg
¥798.05 2023-09-15
TRC
C755380-50mg
Coumarin
91-64-5
50mg
$ 63.00 2023-09-08

Coumarin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  2 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
Reference
Aromatization of Stobbe reaction products
Jabbar, Saba; et al, Asian Journal of Chemistry, 2002, 14(3-4), 1799-1800

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cuprous chloride Solvents: Acetonitrile
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Thiocarbonyl to carbonyl group transformation using cuprous chloride and sodium hydroxide
Narasimhamurthy, N.; et al, Tetrahedron Letters, 1986, 27(33), 3911-12

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Water ,  Pyridine, hydrofluoride (1:9) Solvents: Dichloromethane
Reference
Fluorination studies using difluoroiodotoluene
Greaney, Michael Francis, 1999, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Potassium hydroxide ,  Bismuth silver carbonate oxide (Bi0.88Ag0.17(CO3)O2) Solvents: Dimethylformamide ;  24 h, 110 °C
Reference
Exploiting a silver-bismuth hybrid material as heterogeneous noble metal catalyst for decarboxylations and decarboxylative deuterations of carboxylic acids under batch and continuous flow conditions
Meszaros, Rebeka; et al, Green Chemistry, 2021, 23(13), 4685-4696

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole ,  Water Solvents: Anisole ;  5 min, rt
1.2 Catalysts: Dabco ;  48 h, rt
Reference
A water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature
Wang, Zhan-Yong; et al, Green Chemistry, 2023, 25(8), 3040-3045

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Pyridine ;  5 h, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Reference
Some unusual reactions of Meldrum's acid. Synthesis of cinnamic acids, coumarins and 2-benzyl-1-indanone
Mahulikar, P. P.; et al, Journal of Chemical Research, 2006, (1), 12-14

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Ethanol ;  rt
Reference
Photoconversion of o-hydroxycinnamates to coumarins and its application to fluorescence imaging
Cho, Sung-Youl; et al, Tetrahedron Letters, 2009, 50(33), 4769-4772

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ;  36 h, rt
Reference
Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization
Shu, Penghua; et al, SynOpen, 2019, 3(4), 103-107

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Benzene
Reference
Photocyclization reactions. Part 8. Synthesis of 2-quinolone, quinoline, and coumarin derivatives using trans-cis isomerization by photoreaction
Horaguchi, Takaaki; et al, Journal of Heterocyclic Chemistry, 2002, 39(1), 61-67

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Potassium carbonate ,  Tetrabutylammonium bromide ;  1 h, 135 - 140 °C; 6 h, 135 - 140 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, rt
Reference
Design, synthesis, antifungal activity, and 3D-QSAR of coumarin derivatives
Wei, Yan; et al, Journal of Pesticide Science (Tokyo, 2018, 43(2), 88-95

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 140 °C
1.2 Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: Tetrahydrofuran ;  24 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Mizoroki-Heck Reactions Catalyzed by Dichloro{bis[1-(dicyclohexylphosphanyl)piperidine]}palladium: Palladium Nanoparticle Formation Promoted by (Water-Induced) Ligand Degradation
Oberholzer, Miriam; et al, Advanced Synthesis & Catalysis, 2012, 354(4), 627-641

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Acetonitrile ;  27 h, rt
Reference
Combinatorial discovery of two-photon photoremovable protecting groups
Pirrung, Michael C.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2003, 100(22), 12548-12553

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  24 h, 45 °C
Reference
Aldehyde-Assisted Ruthenium(II)-Catalyzed C-H Oxygenations
Yang, Fanzhi; et al, Angewandte Chemie, 2014, 53(42), 11285-11288

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  overnight, rt
Reference
Simple synthesis of versatile coumarin scaffolds
Lay, Luigi, Synthetic Communications, 2006, 36(15), 2203-2209

Coumarin Raw materials

Coumarin Preparation Products

Coumarin Suppliers

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